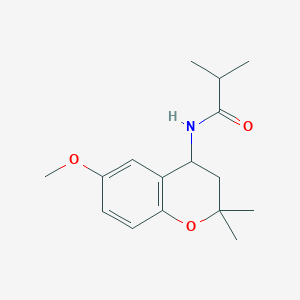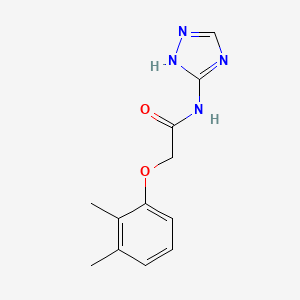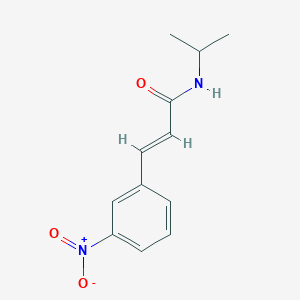![molecular formula C18H15F4NO B5604975 1-[2-fluoro-4-(trifluoromethyl)benzyl]-4-phenylpyrrolidin-2-one](/img/structure/B5604975.png)
1-[2-fluoro-4-(trifluoromethyl)benzyl]-4-phenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule "1-[2-fluoro-4-(trifluoromethyl)benzyl]-4-phenylpyrrolidin-2-one" belongs to a class of compounds that are of significant interest in the field of medicinal chemistry and organic synthesis. Incorporation of fluorine atoms into organic molecules often enhances their properties, such as solubility, metabolic stability, and bioavailability, making fluorinated compounds highly valuable in agricultural and medicinal chemistry (Khangarot & Kaliappan, 2013).
Synthesis Analysis
The synthesis of related fluorinated pyrrolidine derivatives involves several key steps, including the stereospecific double fluorination of precursors, leading to high yields of desired products. For example, N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, useful synthons for medicinal chemistry applications, have been synthesized with high efficiency (Singh & Umemoto, 2011).
Molecular Structure Analysis
A computational study of benzylpyrrolidine and its fluorinated derivatives revealed the influence of fluorine substitution on the structural directing effects in synthesis processes, highlighting how the molecular structure impacts the synthesis outcomes of materials like the aluminophosphate AlPO-5 (Gómez-Hortigüela et al., 2004).
Chemical Reactions and Properties
Fluorinated compounds, including those with a pyrrolidine backbone, exhibit diverse reactivity, facilitating their use in a wide range of chemical reactions. The introduction of fluorine atoms or trifluoromethyl groups can dramatically alter the chemical reactivity and physical properties of the molecules, making them suitable for various applications in organic synthesis and drug development (Umemoto et al., 2010).
Physical Properties Analysis
The physical properties of fluorinated organic molecules are significantly impacted by the presence of fluorine atoms. These effects include changes in solubility, boiling points, and stability, which are crucial for the development of pharmaceuticals and materials with specific physical characteristics (Sheybani et al., 2023).
Chemical Properties Analysis
The chemical properties of compounds like "this compound" are greatly influenced by their fluorinated components. Fluorination can increase metabolic stability and bioavailability, making these compounds particularly useful in medicinal chemistry. Moreover, the introduction of fluorine atoms can enhance the molecule's binding affinity to certain biological targets, increasing its therapeutic potential (Khangarot & Kaliappan, 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-4-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4NO/c19-16-9-15(18(20,21)22)7-6-13(16)10-23-11-14(8-17(23)24)12-4-2-1-3-5-12/h1-7,9,14H,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSRIYIXPYPPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=C(C=C(C=C2)C(F)(F)F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-4-[(cyclobutylcarbonyl)amino]-N,N-diethyl-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-L-prolinamide](/img/structure/B5604897.png)

![N-(3-methoxyphenyl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5604906.png)
![4-chloro-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B5604911.png)

![2-(3,4-dimethoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5604928.png)

![5,5-dimethyl-3-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidine-2,4-dione](/img/structure/B5604946.png)
![N-[(3S*,4R*)-4-propyl-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5604953.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5604959.png)



![1-(4-ethyl-5-{1-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5604977.png)